molecular formula C10H12N4O3S B13370273 1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea

1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea

Cat. No.: B13370273
M. Wt: 268.29 g/mol
InChI Key: MKIARQGJLAMQQJ-WUXMJOGZSA-N
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Description

1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea typically involves the reaction of ethyl isothiocyanate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea can be compared with other thiourea derivatives such as:

Properties

Molecular Formula

C10H12N4O3S

Molecular Weight

268.29 g/mol

IUPAC Name

1-ethyl-3-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-6-7-3-4-9(15)8(5-7)14(16)17/h3-6,15H,2H2,1H3,(H2,11,13,18)/b12-6+

InChI Key

MKIARQGJLAMQQJ-WUXMJOGZSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=C(C=C1)O)[N+](=O)[O-]

Canonical SMILES

CCNC(=S)NN=CC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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